molecular formula C13H18BrNO3 B13474545 tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate

tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate

Cat. No.: B13474545
M. Wt: 316.19 g/mol
InChI Key: MBHVBSVXFKVJKT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate

InChI

InChI=1S/C13H18BrNO3/c1-8(15-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)16/h5-8,16H,1-4H3,(H,15,17)/t8-/m0/s1

InChI Key

MBHVBSVXFKVJKT-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated phenyl ethyl compound. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.

Biological Activity

tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of targeting specific molecular pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C13H18BrN2O3
  • Molecular Weight : 345.19 g/mol
  • CAS Number : 122734-32-1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the bromo and hydroxy groups enhances its binding affinity, which can lead to modulation of various biological pathways. The carbamate moiety allows for covalent bonding with target proteins, thus influencing their activity.

Biological Activity and Efficacy

Research has shown that this compound exhibits several biological activities:

  • Antiproliferative Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, it has been reported that compounds with similar structures show IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties.
  • Apoptosis Induction : Flow cytometry assays have indicated that treatment with this compound leads to an increase in apoptotic cells. The mechanism involves the activation of caspases, which are crucial for the apoptotic process.
  • Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit tubulin polymerization, a critical process for cell division.

Data Table: Biological Activity Summary

Activity Type Assay Method IC50/EC50 Values Cell Lines Tested
AntiproliferativeMTT Assay50 nMHeLa, HL60
Apoptosis InductionFlow Cytometry-HL60, U937
Enzyme InhibitionTubulin Polymerization0.56 µMA549

Case Study 1: Anticancer Activity

In a study published by MDPI, a series of compounds similar to this compound were evaluated for their antiproliferative effects on human myeloid leukemia cell lines (HL-60 and U937). Results indicated that these compounds induced apoptosis and inhibited tubulin polymerization significantly compared to control groups.

Case Study 2: Mechanistic Insights

A detailed mechanistic study explored how this compound interacts with target proteins. The study utilized Western blot analysis to assess caspase activation and demonstrated that treatment led to significant increases in active caspases in treated cells compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.